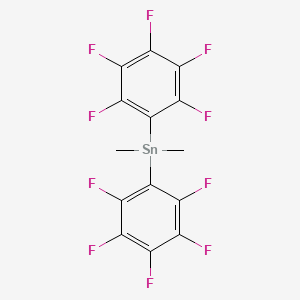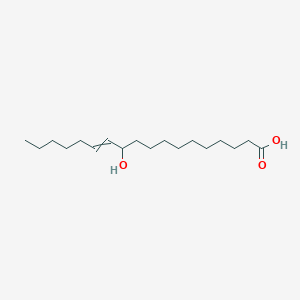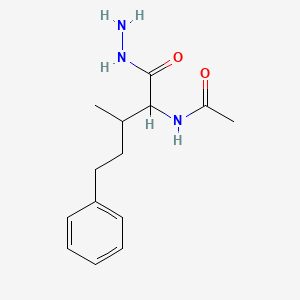![molecular formula C26H42N2O2 B14175040 Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- CAS No. 6371-74-0](/img/structure/B14175040.png)
Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The structure of this compound includes a norbornane skeleton, which is a bridged bicyclic compound derived from cyclohexane with a methylene bridge in the 1,4-position .
準備方法
The synthesis of bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- involves several steps. One common method is the Diels-Alder reaction, which is used to create the bicyclic structure. This reaction involves the reaction of furans with olefinic or acetylenic dienophiles . The reaction conditions typically include high temperatures and the use of catalysts to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product.
化学反応の分析
Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a protein phosphatase inhibitor, which could have implications for the development of new drugs . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. In industry, it is used in the production of polymers and other materials due to its unique chemical properties .
作用機序
The mechanism of action of bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- involves its interaction with specific molecular targets and pathways. For example, as a protein phosphatase inhibitor, it binds to the active site of the enzyme and prevents it from dephosphorylating its substrate proteins. This inhibition can lead to changes in cellular signaling pathways and affect various cellular processes .
類似化合物との比較
Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]- can be compared to other similar compounds such as norbornane, norbornene, and norbornadiene. These compounds share the same norbornane skeleton but differ in their functional groups and chemical properties. For example, norbornene contains a double bond, while norbornadiene has two double bonds, making them more reactive in certain chemical reactions The unique structure of bicyclo[221]heptane-2-carboxamide, N-[3-(bicyclo[22
特性
CAS番号 |
6371-74-0 |
|---|---|
分子式 |
C26H42N2O2 |
分子量 |
414.6 g/mol |
IUPAC名 |
N-[[5-(bicyclo[2.2.1]heptane-2-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C26H42N2O2/c1-25(2)12-20(28-24(30)22-11-17-5-7-19(22)9-17)13-26(3,14-25)15-27-23(29)21-10-16-4-6-18(21)8-16/h16-22H,4-15H2,1-3H3,(H,27,29)(H,28,30) |
InChIキー |
BCUCJWQATQBQSA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2CC3CCC2C3)NC(=O)C4CC5CCC4C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)


![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)




![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
